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Introduction

Branaplam (formerly LMIO70 or NVS-SM1) is an orally bioavailable small molecule that
functions as a splicing modulator.[1][2] Initially developed for the treatment of Spinal Muscular
Atrophy (SMA), it was later investigated for Huntington's Disease (HD).[1][3] Although clinical
development for both indications has been discontinued, branaplam remains a valuable tool for
in vitro studies involving patient-derived cells to investigate splicing modulation and its effects
on disease-relevant proteins.[4][5]

These application notes provide a comprehensive overview and detailed protocols for treating
patient-derived cells with branaplam, focusing on its application in Huntington's Disease
models.

Mechanism of Action

Branaplam's mechanism of action differs depending on the target gene.

« In Spinal Muscular Atrophy (SMA): Branaplam promotes the inclusion of exon 7 in the SMN2
pre-messenger RNA (pre-mRNA).[6][7][8] It achieves this by stabilizing the transient double-
stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear
ribonucleoprotein (SnRNP) complex, a key component of the spliceosome.[6][9] This action
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results in the production of a full-length and functional Survival of Motor Neuron (SMN)
protein.

 In Huntington's Disease (HD): Branaplam induces the inclusion of a cryptic "pseudoexon”
within the huntingtin (HTT) pre-mRNA.[2][10][11] The inclusion of this pseudoexon
introduces a premature termination codon, leading to the degradation of the HTT mRNA
transcript via the nonsense-mediated decay (NMD) pathway.[2][10] This ultimately results in
a dose-dependent reduction of both total and mutant huntingtin protein levels.[12][13]

Data Presentation: Efficacy of Branaplam in Patient-
Derived Cells

The following tables summarize the quantitative data from studies on the effect of branaplam
on patient-derived cells.

Table 1. Dose-Dependent Reduction of Huntingtin (HTT) Protein in Huntington's Disease
Patient-Derived Cells

Branaplam Total HTT Mutant HTT

Treatment . . .
Cell Type . Concentrati Reduction Reduction Reference
Duration
on (%) (%)
Fibroblasts 72 hours 1 nM ~25% ~25% [12][13]
10 nM ~50% ~50% [12][13]
100 nM ~75% ~75% [12][13]
iPSCs 72 hours 1nM ~20% ~20% [12][13]
10 nM ~45% ~45% [12][13]
100 nM ~70% ~70% [12][13]
Cortical
) 72 hours 1 nM ~15% ~15% [12][13]
Progenitors
10 nM ~40% ~40% [12][13]
100 nM ~65% ~65% [12][13]
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Note: The IC50 for HTT lowering was consistently below 10 nM across these cell types.[12]

Table 2: Effect of Branaplam on SMN2 Splicing in Spinal Muscular Atrophy Patient-Derived

Cells
Treatment Branaplam
Cell Type . . Effect Reference
Duration Concentration
Increased
SMA Type | ) )
] inclusion of exon
Patient 24 hours 10 nM ] [14]
] 7 in SMN2
Fibroblasts
MRNA

Experimental Protocols
Protocol 1: General Culture and Treatment of Patient-
Derived Fibroblasts and iPSCs with Branaplam

This protocol is adapted from methodologies used in studies investigating branaplam's effect
on HD patient-derived cells.[12][14]

Materials:

Patient-derived fibroblasts or induced pluripotent stem cells (iPSCs)

o Appropriate cell culture medium (e.g., DMEM for fibroblasts, mTeSR1 for iPSCs)

o Fetal Bovine Serum (FBS), if required for the cell type

¢ Penicillin-Streptomycin solution

e Branaplam (powder or stock solution)

e Dimethyl sulfoxide (DMSO)

e Cell culture plates (e.g., 6-well or 12-well plates)

¢ Incubator (37°C, 5% CO2)
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e Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

o Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:

e Cell Culture:

o Culture patient-derived fibroblasts or iPSCs according to standard protocols. For
fibroblasts, use DMEM supplemented with 10-15% FBS and 1% Penicillin-Streptomycin.
For iPSCs, use mTeSR1 medium on a suitable matrix (e.g., Matrigel).

o Maintain cells in a 37°C incubator with 5% CO2.
o Passage cells as needed to maintain optimal density.
e Preparation of Branaplam Stock Solution:
o Prepare a high-concentration stock solution of branaplam (e.g., 10 mM) in DMSO.

o Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw
cycles.

o Cell Seeding for Treatment:

o The day before treatment, seed the cells into multi-well plates at a density that will ensure
they are in the exponential growth phase at the time of treatment (e.g., 50-70%
confluency).

e Branaplam Treatment:

o On the day of treatment, prepare serial dilutions of branaplam from the stock solution in
fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM,
10 nM, 100 nM).
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o Also, prepare a vehicle control medium containing the same final concentration of DMSO
as the highest branaplam concentration.

o Aspirate the old medium from the cells and replace it with the medium containing the
different concentrations of branaplam or the vehicle control.

o Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). A 72-hour treatment
has been shown to be effective for HTT protein reduction.[12][13]

o Post-Treatment Analysis:
o After the incubation period, cells can be harvested for downstream analysis such as:

» Protein Analysis (Western Blot or Meso Scale Discovery): Lyse the cells to extract total
protein. Quantify protein concentration and analyze for total and mutant HTT levels.

= RNA Analysis (RT-gPCR or RNA-Seq): Isolate total RNA to analyze HTT mRNA levels
or assess changes in splicing patterns.

» Toxicity Assays: Collect the cell culture supernatant to measure the release of lactate
dehydrogenase (LDH) or adenylate kinase to assess cytotoxicity.[12]

Protocol 2: Differentiation of iIPSCs to Cortical Neurons
and Branaplam Treatment

This protocol provides a general workflow for neuronal differentiation and subsequent
treatment. Specific differentiation protocols may vary.

Materials:

Patient-derived iPSCs

Neuronal induction and maturation media

Branaplam

DMSO
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o Cell culture plates coated with appropriate substrates (e.g., Poly-L-ornithine and Laminin)
Procedure:
» Neuronal Differentiation:

o Differentiate iPSCs into cortical neurons using an established protocol. This typically
involves a multi-week process of neural induction, progenitor expansion, and terminal
differentiation.

e Branaplam Treatment of Neurons:

o Once the cortical neurons are mature (e.g., after 4-6 weeks of differentiation), they can be
treated with branaplam.

o Prepare branaplam dilutions in the neuronal maintenance medium as described in
Protocol 1.

o Replace the medium in the neuronal cultures with the branaplam-containing or vehicle
control medium.

o Incubate for the desired duration (e.g., 72 hours).
e Post-Treatment Analysis:
o Harvest neurons for protein or RNA analysis as described in Protocol 1.

o Immunocytochemistry can also be performed to assess neuronal morphology and the
expression of specific markers.

Visualizations

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of branaplam in reducing Huntingtin protein.
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Caption: Experimental workflow for treating patient-derived cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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